![molecular formula C22H20N4O3S B2625284 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380043-05-8](/img/structure/B2625284.png)
4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile, also known as KPT-8602, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Drug Design
Compounds related to 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile have been extensively studied for their potential in drug design and synthesis. For instance, compounds with similar structures have been synthesized and evaluated for their anti-proliferative activities against various cell lines, such as human breast cancer (MCF-7) and human embryonic kidney cells (HEK293). Specifically, certain synthesized compounds demonstrated better anti-proliferative activities compared to curcumin, a well-known agent, highlighting the potential of these compounds in therapeutic applications (Parveen et al., 2017).
Antagonistic Properties
Additionally, compounds structurally similar to 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile have been identified for their serotonin 5-HT3 receptor antagonistic properties. This was evidenced by studies involving the preparation of novel compounds and evaluating their effects on serotonin receptors in muscle-myenteric plexus preparations, suggesting their potential utility in addressing conditions related to serotonin receptors (Mahesh, Perumal, & Pandi, 2004).
Crystal Structure and Molecular Docking
The detailed crystal structure and Hirshfeld surface analysis of compounds similar to 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile have also been studied, providing insights into their molecular interactions and stability. Such studies are crucial for understanding the compound's potential binding affinities and interaction mechanisms with biological targets (Ullah & Stoeckli-Evans, 2021).
Platelet Aggregation Inhibition
Research has also highlighted the potential of related compounds in inhibiting platelet aggregation, a critical factor in cardiovascular diseases. Compounds have been identified with excellent inhibition of platelet aggregation, optimized pharmacokinetic and physiochemical properties, suggesting their potential as therapeutic agents for conditions involving blood platelets (Parlow et al., 2010).
Propiedades
IUPAC Name |
4-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c23-16-17-6-8-20(9-7-17)30(28,29)25-14-12-19(13-15-25)26-22(27)11-10-21(24-26)18-4-2-1-3-5-18/h1-11,19H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMHXCKXIACHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.